1-(4-Bromophenyl)piperazine
Overview
Description
1-(4-Bromophenyl)piperazine is a chemical compound that is part of the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of applications, including their use as intermediates in the synthesis of pharmaceuticals, such as cetirizine hydrochloride, an antihistamine . They also play a role in the development of compounds with antimicrobial properties and are used in the synthesis of various other biologically active molecules .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multiple steps, starting from simple precursors. For instance, 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, is synthesized from 4-chlorobenzophenone through a reduction process followed by bromination and a final reaction with anhydrous piperazine . Similarly, 1-(3-chlorophenyl) piperazine is synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . X-ray diffraction studies provide detailed insights into the crystal structure, as seen in the case of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which crystallizes in the monoclinic system . The piperazine ring can adopt different conformations, such as the chair conformation observed in 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active compounds. For example, the condensation reaction is used to synthesize tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The ability to form intermolecular interactions, such as hydrogen bonds and aromatic π–π stacking, is crucial for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperazine core. These properties are important for the compound's application in pharmaceuticals and other industries. The crystallographic data provide insights into the stability and packing of the molecules in the solid state .
Scientific Research Applications
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Forensic Toxicology
- Application : “1-(4-Bromophenyl)piperazine” is a psychoactive substance that has been detected in samples collected from drug users . It’s part of a larger group of substances known as new psychoactive substances (NPSs), which are continually appearing on the market due to their legal status .
- Method : The detection and structural elucidation of this substance were performed using liquid chromatography–high-resolution tandem mass spectrometry with a quadrupole time-of-flight analyzer, gas chromatography with mass spectrometry, and nuclear magnetic resonance spectroscopy .
- Results : The study reported the detection and structural elucidation of “1-(4-Bromophenyl)piperazine” among other substances. This comprehensive characterization facilitates their detection and identification by forensic and clinical laboratories .
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Pharmaceutical Research
- Application : Piperazine derivatives, including “1-(4-Bromophenyl)piperazine”, have been found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
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Chemical Research
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Proteomics Research
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Analytical Reference
- Application : “1-(4-Bromophenyl)piperazine” is used as an analytical reference standard . Analytical reference standards are substances used to calibrate measurements in analytical chemistry .
- Results : The results or outcomes would also vary depending on the specific application. In general, the goal would be to ensure accurate and reliable measurements in analytical chemistry .
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Halogenated Heterocycles
- Application : “1-(4-Bromophenyl)piperazine” is a halogenated heterocycle . Halogenated heterocycles are a class of compounds that contain a heterocyclic ring and one or more halogen atoms . They have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
- Results : The results or outcomes would also vary depending on the specific application. In general, the goal would be to successfully synthesize the desired compound and characterize its properties .
Safety And Hazards
Future Directions
1-(4-Bromophenyl)piperazine has been used in the synthesis of large bifunctional heterocycles used in targeted degradation of rapidly accelerated fibrosarcoma polypeptides . It has also been studied as a potential inhibitor for SARS-CoV-2 Protease Enzyme . These studies suggest that 1-(4-Bromophenyl)piperazine could have potential applications in medical research and drug development.
properties
IUPAC Name |
1-(4-bromophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPFAFEJNBIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370841 | |
Record name | 1-(4-bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)piperazine | |
CAS RN |
66698-28-0 | |
Record name | 1-(4-Bromophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066698280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-BROMOPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX2Y9C2G6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.